![molecular formula C26H23N3O4S B3424416 PDGF RTK inhibitor CAS No. 347155-76-4](/img/structure/B3424416.png)
PDGF RTK inhibitor
Overview
Description
Ki-11502 is a novel multitargeted receptor tyrosine kinase inhibitor. It has shown selectivity against platelet-derived growth factor receptor alpha and beta (PDGFRα/β) and is known for its profound antiproliferative effects on select subsets of leukemia, including those possessing imatinib-resistant mutations .
Preparation Methods
Ki-11502 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of a thioxomethyl-benzamide structure, which is then coupled with a quinoline derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods for Ki-11502 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ki-11502 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the thioxomethyl-benzamide structure, impacting its binding affinity to target receptors.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of Ki-11502 with modified functional groups .
Scientific Research Applications
Case Studies
- Chronic Myelomonocytic Leukemia (CMML) : Research indicates that persistent PDGFR signaling is essential for the survival of CMML cells. Inhibition of PDGFR has shown promise in reducing cell viability and inducing apoptosis in vitro .
- Lung Cancer : A study demonstrated that PDGF RTK inhibitors effectively reduced tumor growth in xenograft models by attenuating tumor-associated fibrosis and angiogenesis .
Applications in Restenosis
PDGF RTK inhibitors are being explored for preventing restenosis following angioplasty. They inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a key factor in the development of restenosis.
Clinical Insights
- In animal models, tyrphostin AG1295 significantly reduced VSMC proliferation and prevented balloon injury-induced stenosis . The inhibitor demonstrated an IC50 value of 0.04 μM for PDGF-dependent VSMC proliferation, highlighting its potency .
Role in Pulmonary Fibrosis
PDGF RTK inhibitors have shown efficacy in treating radiation-induced pulmonary fibrosis. In a study involving irradiated mice, treatment with PDGF RTKIs such as SU9518 significantly attenuated lung fibrosis and prolonged survival .
Clinical Implications
The inhibition of the PDGF signaling pathway has been linked to improved outcomes in patients with idiopathic pulmonary arterial hypertension and lung cancer, where aberrant PDGF signaling contributes to disease pathology .
Treatment of Proliferative Vitreoretinopathy (PVR)
AG1295 has been evaluated for its ability to prevent PVR, a complication associated with retinal detachment. In rabbit models, AG1295 treatment significantly reduced the incidence of tractional retinal detachment compared to controls without causing significant side effects .
Data Table: Summary of Applications
Mechanism of Action
Ki-11502 exerts its effects by selectively inhibiting the phosphorylation, proliferation, and proteoglycan synthesis of the platelet-derived growth factor beta receptor in human vascular smooth muscle cells. It induces growth arrest, G0/G1 cell-cycle arrest, and apoptosis associated with the down-regulation of Bcl-2 family proteins in leukemia cells . The molecular targets include PDGFRα/β and FMS-like tyrosine kinase 3 (FLT3), and the pathways involved are the Akt, ERK, and STAT5 signaling pathways .
Comparison with Similar Compounds
Ki-11502 is compared with other receptor tyrosine kinase inhibitors such as imatinib, sunitinib, and sorafenib. Unlike imatinib, Ki-11502 is effective against imatinib-resistant PDGFRαT674I mutant . Sunitinib and sorafenib also target multiple kinases but have different selectivity profiles and clinical applications. Ki-11502’s unique selectivity against PDGFRα/β and its effectiveness against specific leukemia subsets highlight its uniqueness .
Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: A multitargeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
Biological Activity
Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase (RTK) inhibitors play a crucial role in modulating various biological processes, particularly in cancer treatment and fibrotic diseases. This article synthesizes research findings, case studies, and data tables to elucidate the biological activity of PDGF RTK inhibitors.
Overview of PDGF and Its Receptors
PDGF is a key growth factor involved in cell proliferation, migration, and survival. It primarily signals through two receptor types: PDGFR-α and PDGFR-β. The activation of these receptors triggers several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are critical for cellular functions such as growth and differentiation .
PDGF RTK inhibitors block the phosphorylation of tyrosine residues on PDGFRs, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival. This inhibition can lead to reduced cell migration and proliferation, particularly in vascular smooth muscle cells (SMCs), which are implicated in conditions like atherosclerosis and restenosis .
Case Studies
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Pulmonary Fibrosis Model :
- In a study involving C57BL/6 mice subjected to thoracic irradiation, three PDGF RTK inhibitors (SU9518, SU11657, Imatinib) were administered post-radiation. The results indicated significant attenuation of radiation-induced pulmonary fibrosis, with improved survival rates observed in treated mice compared to controls . The study highlighted the potential of PDGF RTK inhibitors as therapeutic agents in fibrotic diseases.
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Proliferative Vitreoretinopathy (PVR) :
- A study evaluated the effects of AG1295, a specific PDGFR inhibitor, on rabbit models of PVR. The treatment significantly reduced tractional retinal detachment compared to control groups, suggesting its efficacy in preventing PVR without notable side effects . This finding underscores the clinical relevance of PDGF RTK inhibitors in ocular conditions.
Data Table: Effects of Various PDGF RTK Inhibitors
Research Findings
-
Neuronal Activity Modulation :
- Research indicates that PDGF receptor activation can inhibit sodium channel currents in neuronal cells, suggesting a role for PDGF in acute modulation of neuronal activity. Specific inhibitors for PDGF RTKs were shown to abrogate this effect, highlighting their importance in neuronal signaling pathways .
-
Vascular Smooth Muscle Cell Proliferation :
- In vitro studies demonstrated that CGP 53716 effectively inhibited SMC migration induced by PDGF-AA and PDGF-BB. This inhibition was dose-dependent and occurred at non-toxic concentrations . Such findings are critical for understanding how PDGF RTK inhibitors can be utilized to prevent vascular-related diseases.
- Impact on Pericytes :
Properties
IUPAC Name |
N-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamothioyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGIBSBJQLLUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128639 | |
Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347155-76-4 | |
Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347155-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KI-11502 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347155764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 347155-76-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KI-11502 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB9DP4H6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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